molecular formula C15H15NO4S2 B13378147 3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid

3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid

Katalognummer: B13378147
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: AMEFRYLURVIIQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid is a chemical compound with the molecular formula C15H15NO4S2 and a molecular weight of 337.41 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a sulfinimidoyl group, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid typically involves the reaction of methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the sulfinimidoyl group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinimidoyl group to sulfinamide.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfinamide derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid involves its interaction with molecular targets such as β-catenin. The compound binds to β-catenin, promoting its degradation via the ubiquitin-proteasome pathway. This leads to the downregulation of Wnt/β-catenin signaling, which is crucial in various cellular processes, including cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **Methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate
  • **Methyl 3-[(4-methylphenyl)sulfonyl]benzoate

Uniqueness

3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid is unique due to its sulfinimidoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to selectively inhibit β-catenin signaling makes it a valuable compound in cancer research and therapeutic development .

Eigenschaften

Molekularformel

C15H15NO4S2

Molekulargewicht

337.4 g/mol

IUPAC-Name

3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid

InChI

InChI=1S/C15H15NO4S2/c1-11-6-8-14(9-7-11)22(19,20)16-21(2)13-5-3-4-12(10-13)15(17)18/h3-10H,1-2H3,(H,17,18)

InChI-Schlüssel

AMEFRYLURVIIQJ-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C)\C2=CC=CC(=C2)C(=O)O

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=CC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.